molecular formula C20H19ClN2O3 B1248159 3-[4-(3-Chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]propanoic acid

3-[4-(3-Chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]propanoic acid

Cat. No.: B1248159
M. Wt: 370.8 g/mol
InChI Key: XYFVLSWIYKWKTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ASP-3258 is a potent and selective inhibitor of phosphodiesterase type 4, a class of enzymes that play a crucial role in the regulation of inflammatory processes. This compound has shown promise as a therapeutic agent for conditions such as asthma and chronic obstructive pulmonary disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ASP-3258 involves the formation of a carboxylic acid moiety and a naphthyridine ring. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of ASP-3258 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of high-throughput screening methods ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

ASP-3258 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

ASP-3258 has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying phosphodiesterase inhibitors.

    Biology: Investigated for its effects on cellular signaling pathways.

    Medicine: Explored as a therapeutic agent for respiratory diseases such as asthma and chronic obstructive pulmonary disease.

    Industry: Potential applications in the development of anti-inflammatory drugs.

Mechanism of Action

ASP-3258 exerts its effects by inhibiting phosphodiesterase type 4, leading to an increase in cyclic adenosine monophosphate levels. This results in the suppression of inflammatory responses. The molecular targets include various isoforms of phosphodiesterase type 4, and the pathways involved are related to the regulation of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

    Roflumilast: Another phosphodiesterase type 4 inhibitor used for treating chronic obstructive pulmonary disease.

    Cilomilast: A similar compound with anti-inflammatory properties.

Uniqueness of ASP-3258

ASP-3258 is unique in its higher potency and selectivity compared to other phosphodiesterase type 4 inhibitors. It has shown better efficacy in preclinical studies, making it a promising candidate for further development .

Properties

Molecular Formula

C20H19ClN2O3

Molecular Weight

370.8 g/mol

IUPAC Name

3-[4-(3-chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,8-naphthyridin-3-yl]propanoic acid

InChI

InChI=1S/C20H19ClN2O3/c1-3-23-19-15(8-7-12(2)22-19)18(13-5-4-6-14(21)11-13)16(20(23)26)9-10-17(24)25/h4-8,11H,3,9-10H2,1-2H3,(H,24,25)

InChI Key

XYFVLSWIYKWKTC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=N2)C)C(=C(C1=O)CCC(=O)O)C3=CC(=CC=C3)Cl

Synonyms

3-(4-(3-chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl)propanoic acid
ASP 3258
ASP-3258
ASP3258

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 15 ml portion of a 1M sodium hydroxide aqueous solution was added to 15 ml of a THF-methanol (1:1) solution containing 2.70 g of ethyl 3-[4-(3-chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]propanoate, followed by stirring under heating at an oil bath temperature of 80° C. for 2 hours. After cooling to room temperature, the whole was adjusted to pH 3 with 1M hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with saturated brine and then the solvent was evaporated. The resulting residue was purified by a silica gel column chromatography (chloroform-methanol) and further recrystallized from diisopropyl ether-ethyl acetate to obtain 1.27 g of 3-[4-(3-chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]propanoic acid as colorless crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF methanol
Quantity
15 mL
Type
solvent
Reaction Step One
Name
ethyl 3-[4-(3-chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]propanoate
Quantity
2.7 g
Type
reactant
Reaction Step Two

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